molecular formula C23H16N2O5 B11675926 3-({[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

3-({[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B11675926
M. Wt: 400.4 g/mol
InChI Key: QFQYYRZFOAVOBP-UHFFFAOYSA-N
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Description

3-[2-(2-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a benzoic acid moiety linked to an isoindole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzoic acid with phthalic anhydride to form the isoindole derivative, followed by amide formation with benzoic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

3-[2-(2-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). By preventing the formation of prostaglandins, it reduces inflammation and pain. Additionally, its structure allows it to interact with various molecular targets, including DNA and proteins, which may contribute to its anticancer activity .

Comparison with Similar Compounds

    Tolfenamic Acid: Shares a similar benzoic acid moiety and is also used as an anti-inflammatory agent.

    Meclofenamic Acid: Another fenamate with similar anti-inflammatory properties.

    Flufenamic Acid: Known for its anti-inflammatory and analgesic effects.

Uniqueness: 3-[2-(2-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID is unique due to its isoindole structure, which provides additional sites for chemical modification and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and enhances its versatility in medicinal chemistry .

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4 g/mol

IUPAC Name

3-[[2-(2-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C23H16N2O5/c1-13-5-2-3-8-19(13)25-21(27)17-10-9-14(12-18(17)22(25)28)20(26)24-16-7-4-6-15(11-16)23(29)30/h2-12H,1H3,(H,24,26)(H,29,30)

InChI Key

QFQYYRZFOAVOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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